S-Adenosyl-L-methionine Disulfate Tosylate
Overview
Description
S-Adenosyl-L-methionine Disulfate Tosylate: is a compound derived from S-Adenosyl-L-methionine, a naturally occurring molecule found in all living cells. It plays a crucial role in various biochemical processes, including methylation, transsulfuration, and aminopropylation. This compound is often used in dietary supplements and pharmaceuticals due to its potential therapeutic benefits, such as anti-inflammatory and mood-enhancing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of S-Adenosyl-L-methionine Disulfate Tosylate involves several steps. Initially, S-Adenosyl-L-methionine is synthesized from methionine and adenosine triphosphate (ATP) through the catalytic action of methionine adenosyltransferase. The resulting S-Adenosyl-L-methionine is then precipitated, and the proportion of sulfate radical to para-toluenesulfonic acid radical is adjusted and controlled. The final product is obtained by drying the high-purity this compound .
Industrial Production Methods: : The industrial production of this compound follows a similar process but on a larger scale. The method involves thallus collection, cell disruption using an acid heat method, extraction, and separation and purification. This process ensures a high recovery rate and product purity, meeting pharmacopoeial requirements .
Chemical Reactions Analysis
Types of Reactions: : S-Adenosyl-L-methionine Disulfate Tosylate undergoes various chemical reactions, including:
Transsulfuration: It participates in the conversion of homocysteine to cysteine, which is crucial for glutathione synthesis.
Aminopropylation: It is involved in the synthesis of polyamines, which are essential for cell growth and differentiation.
Common Reagents and Conditions
Methylation: Requires methyltransferase enzymes and substrates like DNA, RNA, and proteins.
Transsulfuration: Involves enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase.
Aminopropylation: Utilizes enzymes like spermidine synthase and spermine synthase.
Major Products
Methylation: Produces methylated nucleic acids and proteins.
Transsulfuration: Generates cysteine and glutathione.
Aminopropylation: Results in the formation of polyamines like spermidine and spermine.
Scientific Research Applications
S-Adenosyl-L-methionine Disulfate Tosylate has a wide range of scientific research applications:
Chemistry: Used as a methyl donor in various synthetic reactions.
Biology: Studied for its role in cellular metabolism and gene expression regulation.
Medicine: Investigated for its potential therapeutic effects in treating depression, liver disorders, osteoarthritis, and fibromyalgia
Mechanism of Action
S-Adenosyl-L-methionine Disulfate Tosylate exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and lipid metabolism. The compound also participates in the transsulfuration pathway, converting homocysteine to cysteine, which is essential for glutathione synthesis and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
S-Adenosyl-L-methionine: The parent compound, involved in similar biochemical processes but less stable than its disulfate tosylate form.
S-Adenosyl-L-methionine Tosylate: Another stable salt form with similar biological activity.
S-Adenosyl-L-homocysteine: A product of S-Adenosyl-L-methionine demethylation, involved in the regulation of methylation reactions.
Uniqueness: : S-Adenosyl-L-methionine Disulfate Tosylate is unique due to its enhanced stability and bioavailability compared to other forms of S-Adenosyl-L-methionine. This makes it more suitable for use in dietary supplements and pharmaceuticals, ensuring consistent therapeutic effects .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97540-22-2, 375798-65-5, 375798-66-6 | |
Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosylmethionine tosylate bis(sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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